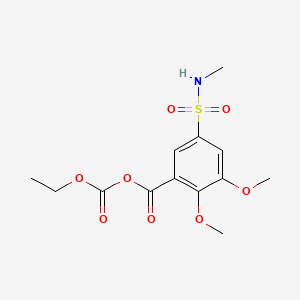

2,3-Dimethoxy-5-(N-methylsulphamoyl)benzoic acid, anhydride with ethyl hydrogen carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dimethoxy-5-(N-methylsulphamoyl)benzoic acid, anhydride with ethyl hydrogen carbonate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups, a methylsulphamoyl group, and an anhydride linkage with ethyl hydrogen carbonate.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,3-Dimethoxy-5-(N-methylsulphamoyl)benzoesäure, Anhydrid mit Ethylhydrogencarbonat, umfasst in der Regel mehrere Schritte. Das Ausgangsmaterial, 2,3-Dimethoxybenzoesäure, wird einer Sulfonierung unterzogen, um die N-Methylsulphamoylgruppe einzuführen. Anschließend wird unter kontrollierten Bedingungen die Anhydridbindung mit Ethylhydrogencarbonat gebildet. Die Reaktionsbedingungen umfassen häufig die Verwendung spezifischer Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung große Reaktoren und kontinuierliche Verfahren umfassen, um die Effizienz und Skalierbarkeit zu optimieren. Der Einsatz fortschrittlicher Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die Entfernung von Verunreinigungen und die Erzielung eines hochreinen Produkts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,3-Dimethoxy-5-(N-methylsulphamoyl)benzoesäure, Anhydrid mit Ethylhydrogencarbonat, kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppen können zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.

Reduktion: Die Anhydridbindung kann reduziert werden, um das entsprechende Diol zu bilden.

Substitution: Die Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation und umfassen häufig spezifische Temperaturen, Lösungsmittel und Katalysatoren .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen vom spezifischen Reaktionsweg ab. Beispielsweise kann die Oxidation der Methoxygruppen zu 2,3-Dimethoxybenzoesäurederivaten führen, während die Reduktion der Anhydridbindung Diole produzieren kann .

Wissenschaftliche Forschungsanwendungen

2,3-Dimethoxy-5-(N-methylsulphamoyl)benzoesäure, Anhydrid mit Ethylhydrogencarbonat, hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.

Medizin: Auf seine potenziellen therapeutischen Eigenschaften und als Leitverbindung in der Wirkstoffforschung untersucht.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien eingesetzt

Wissenschaftliche Forschungsanwendungen

2,3-Dimethoxy-5-(N-methylsulphamoyl)benzoic acid, anhydride with ethyl hydrogen carbonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

Der Wirkungsmechanismus von 2,3-Dimethoxy-5-(N-methylsulphamoyl)benzoesäure, Anhydrid mit Ethylhydrogencarbonat, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Methoxy- und Methylsulphamoylgruppen spielen eine entscheidende Rolle für seine Bindungsaffinität und Reaktivität. Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Biomolekülen interagieren, was zu verschiedenen biochemischen Effekten führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2,3-Dimethoxybenzoesäure

- 5-(N-methylsulphamoyl)benzoesäure

- Ethylhydrogencarbonatderivate

Einzigartigkeit

Was 2,3-Dimethoxy-5-(N-methylsulphamoyl)benzoesäure, Anhydrid mit Ethylhydrogencarbonat, von ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination von funktionellen Gruppen, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Dies macht es zu einer wertvollen Verbindung für bestimmte Anwendungen in Forschung und Industrie .

Eigenschaften

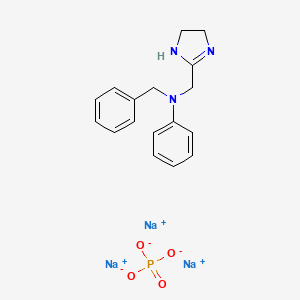

CAS-Nummer |

94134-09-5 |

|---|---|

Molekularformel |

C13H17NO8S |

Molekulargewicht |

347.34 g/mol |

IUPAC-Name |

ethoxycarbonyl 2,3-dimethoxy-5-(methylsulfamoyl)benzoate |

InChI |

InChI=1S/C13H17NO8S/c1-5-21-13(16)22-12(15)9-6-8(23(17,18)14-2)7-10(19-3)11(9)20-4/h6-7,14H,5H2,1-4H3 |

InChI-Schlüssel |

KBJZPJQIRAGVPD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)OC(=O)C1=C(C(=CC(=C1)S(=O)(=O)NC)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate](/img/structure/B12703212.png)